5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

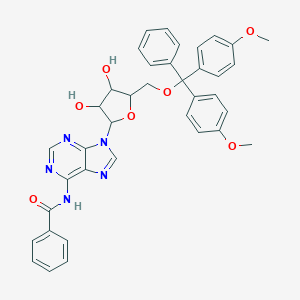

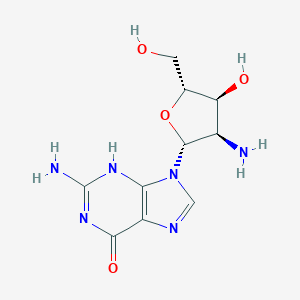

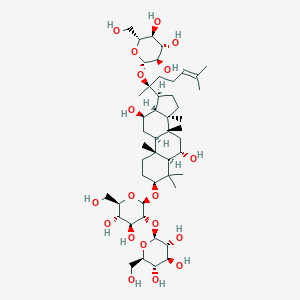

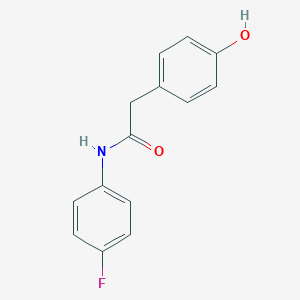

5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is a compound with the molecular formula C43H49N3O8Si . It is a nucleoside analog that has shown significant efficacy in the research of RNA viruses, including the notorious hepatitis C virus (HCV) . This compound holds immense potential for the research and development of HCV and various other viral afflictions .

Synthesis Analysis

The synthesis of 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine involves a highly effective method to produce 5’-O-DMT-2’-O-TBS mononucleosides selectively using a small organic catalyst . This methodology avoids the tedious protection/deprotection strategy necessary to differentiate the 2’- and 3’-hydroxyl groups in a ribonucleoside .Molecular Structure Analysis

The molecular structure of 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is complex, with a molecular weight of 763.9 g/mol . The compound is a novel nucleoside amidite analog, which can be subjected to the synthesis of DNA .Physical And Chemical Properties Analysis

5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is a white crystalline powder that is soluble in acetonitrile . It has a molecular weight of 763.9 g/mol .Wissenschaftliche Forschungsanwendungen

Antiviral Research

“5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine” is an exceptional nucleoside analog that has shown extraordinary efficacy in the research of RNA viruses, including the notorious hepatitis C virus (HCV) . Its distinctive antiviral properties make it a potential candidate for the research and development of treatments for HCV and various other viral afflictions .

Anticancer Research

This compound exhibits remarkable inhibitory capabilities on DNA replication . This property is of significant interest in the development of anticancer agents, as inhibiting DNA replication can prevent the proliferation of cancer cells .

Oligonucleotide Synthesis

The compound is used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have applications in research, genetic testing, and forensics .

Drug Development

Due to its nucleoside analogue properties, “5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine” holds immense potential in the field of drug development . Nucleoside analogs are often used as antiviral or anticancer agents .

Biochemical Research

The compound’s unique structure and properties make it a valuable tool in biochemical research . It can be used to study various biological processes, including DNA replication, transcription, and translation .

Genetic Engineering

“5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine” can be used in genetic engineering for the manipulation of genes . It can be incorporated into DNA or RNA strands during synthesis, allowing researchers to introduce specific mutations or modifications .

Wirkmechanismus

Zukünftige Richtungen

Given its extraordinary efficacy in the research of RNA viruses, 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine holds immense potential for the research and development of treatments for HCV and various other viral afflictions . Its distinctive antiviral properties make it a promising candidate for future pharmaceutical research .

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWVTIMEGOVNF-PKGPUZNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O8Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452400 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine | |

CAS RN |

81256-87-3 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)